1-(1H-indazole-6-carbonyl)piperidin-4-ol
Description
1-(1H-Indazole-6-carbonyl)piperidin-4-ol is a heterocyclic compound featuring a piperidin-4-ol core linked to a 1H-indazole-6-carbonyl moiety. The indazole group is a privileged scaffold in drug discovery due to its hydrogen-bonding capabilities and aromatic interactions, while the piperidin-4-ol moiety may contribute to solubility and target engagement via hydroxyl-mediated hydrogen bonding . Notably, derivatives of this compound class, such as those involving substitutions on the indazole or piperidine rings, have been investigated for diverse therapeutic applications, including antimicrobial and metabolic modulation .
Properties
IUPAC Name |
(4-hydroxypiperidin-1-yl)-(1H-indazol-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-11-3-5-16(6-4-11)13(18)9-1-2-10-8-14-15-12(10)7-9/h1-2,7-8,11,17H,3-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIOZEGYBLDNFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CC3=C(C=C2)C=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1H-indazole-6-carbonyl)piperidin-4-ol involves several steps, typically starting with the formation of the indazole core. One common synthetic route includes the cyclization of appropriate precursors under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the indazole ring. Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and yield .
Chemical Reactions Analysis
1-(1H-Indazole-6-carbonyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
Synthesis of 1-(1H-indazole-6-carbonyl)piperidin-4-ol
The synthesis of this compound typically involves several key steps:
- Formation of the Indazole Ring : The indazole structure is synthesized through cyclization reactions involving appropriate precursors.
- Piperidine Ring Formation : The piperidine moiety is introduced via nucleophilic substitution or cyclization methods.
- Carbonyl Group Introduction : The carbonyl group is incorporated through acylation reactions.
The optimization of synthesis conditions, such as temperature and solvent choice, is crucial for enhancing yield and purity. Continuous flow techniques may be employed for industrial scalability.
Medicinal Chemistry
This compound has shown promise in various medicinal applications due to its ability to interact with biological targets. Its potential uses include:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antibacterial properties against Gram-positive bacteria. For example, modifications at specific positions on the indazole ring have been correlated with increased potency against resistant strains.
| Compound | Antibacterial Activity (MIC µg/mL) |
|---|---|
| Compound A | 8 |
| Compound B | 16 |
| Compound C | 32 |
- Neuropharmacological Effects : Research indicates that compounds with similar structures may interact with neurotransmitter receptors, potentially influencing conditions such as anxiety and depression. Specific derivatives have demonstrated binding affinities to sigma receptors, suggesting their utility in treating neurological disorders.
| Compound | Sigma Receptor Binding Affinity (Ki nM) |
|---|---|
| Compound D | 5.6 |
| Compound E | 3.3 |
| Compound F | 7.8 |
Biological Mechanisms
The mechanism of action for this compound is not fully elucidated but is believed to involve modulation of specific enzymes or receptors within cellular pathways. This compound may act as an inhibitor or modulator, affecting processes related to various diseases.
Case Study 1: Antibacterial Efficacy
A study focused on synthesizing novel derivatives of this compound revealed promising antibacterial activity. The synthesized compounds were tested against various Gram-positive bacteria, demonstrating a correlation between structural modifications and increased antibacterial potency.
Case Study 2: Neuropharmacological Assessment
In another investigation, the neuropharmacological properties were evaluated using animal models. Results indicated that certain derivatives produced anxiolytic effects comparable to established anxiolytic drugs, highlighting their potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(1H-indazole-6-carbonyl)piperidin-4-ol involves its interaction with specific molecular targets. The indazole moiety is known to interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(1H-indazole-6-carbonyl)piperidin-4-ol with structurally or functionally related piperidin-4-ol derivatives, emphasizing substituent variations and reported biological activities:
Key Observations:
Substituent Impact on Activity: The indenoquinolinyl group in 1-(11H-indeno[1,2-c]quinolin-6-yl)piperidin-4-ol is critical for antituberculosis activity, suggesting that extended aromatic systems enhance target binding in mycobacterial pathways .
Hydroxyl Position :
- Piperidin-4-ol derivatives (e.g., METTL3 inhibitors) demonstrate distinct target engagement compared to piperidin-3-ol analogs (e.g., ). The C4 hydroxyl likely facilitates hydrogen bonding with enzymatic active sites, as seen in METTL3 inhibition .
Biological Activity
1-(1H-indazole-6-carbonyl)piperidin-4-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features an indazole moiety linked to a piperidin-4-ol structure, which is significant for its interaction with biological targets. The presence of these functional groups suggests potential for various biological activities.
Antimicrobial Activity
Research indicates that derivatives of indazole, including this compound, exhibit antimicrobial properties . Studies have shown that related compounds demonstrate activity against various pathogens, including fungi and bacteria. For instance, indazole derivatives have been effective against Candida albicans and resistant strains of C. glabrata at concentrations as low as 100 µM .
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | C. albicans | 100 µM |
| This compound | C. glabrata (miconazole-resistant) | 1 mM |
Anticancer Activity
Indazole derivatives have been explored for their anticancer potential . They are believed to inhibit specific pathways involved in cancer cell proliferation. For example, certain indazole compounds have shown effectiveness in inhibiting tumor growth in preclinical models by inducing apoptosis in cancer cells .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes critical for microbial survival and cancer cell metabolism.
- DNA Interaction : Some indazole derivatives interact with DNA, leading to disruptions in replication and transcription processes, ultimately resulting in cell death .
Study on Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various indazole derivatives demonstrated that those with bulky carboxamide groups exhibited superior activity against both susceptible and resistant strains of Candida species. The study highlighted the importance of structural modifications in enhancing biological activity .
Evaluation of Anticancer Properties
In a separate investigation into the anticancer properties of indazole derivatives, researchers found that certain compounds significantly reduced tumor size in xenograft models. The study provided evidence that these compounds could be developed as potential chemotherapeutic agents due to their ability to induce apoptosis selectively in cancer cells while sparing normal cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
